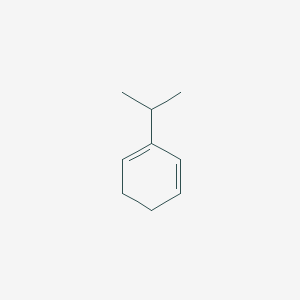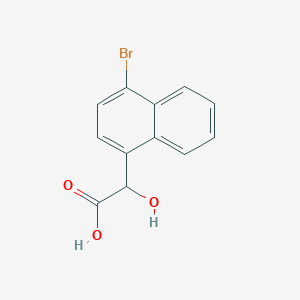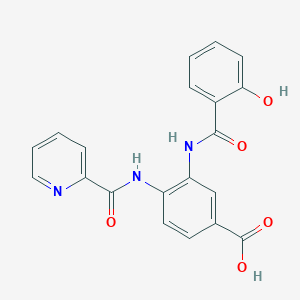
N5-Cbz-L-ornithine tert-Butyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Orn(Z)-OtBu.HCl: is a chemical compound that is often used in various scientific research and industrial applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butyl ester and a hydrochloride salt, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl group is then esterified with tert-butyl alcohol to form the tert-butyl ester. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of H-Orn(Z)-OtBu.HCl is carried out using large-scale batch reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: H-Orn(Z)-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected amino acids.
Applications De Recherche Scientifique
Chemistry: H-Orn(Z)-OtBu.HCl is used as a building block in the synthesis of peptides and other complex molecules. Its protected amino and carboxyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the metabolism of ornithine and its role in the urea cycle. It is also used in the synthesis of biologically active peptides.
Medicine: H-Orn(Z)-OtBu.HCl has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it suitable for use in various pharmaceutical formulations.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of H-Orn(Z)-OtBu.HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its role as a precursor in the synthesis of peptides and other biologically active molecules. The presence of protective groups allows for selective reactions, enabling the synthesis of complex structures with high precision.
Comparaison Avec Des Composés Similaires
H-Orn(Z)-OH: A similar compound with a hydroxyl group instead of a tert-butyl ester.
H-Orn(Boc)-OtBu: Another derivative of ornithine with a different protective group (Boc) on the amino group.
H-Orn(Fmoc)-OtBu: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Uniqueness: H-Orn(Z)-OtBu.HCl is unique due to its specific combination of protective groups, which provide stability and reactivity under various conditions. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHOAVMQNAYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)









